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Compound of Interest

Compound Name: 1,3-Dimethyl-1H-indazol-6-amine

Cat. No.: B104803 Get Quote

An In-depth Technical Guide to 1,3-Dimethyl-1H-
indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, formula,

and physicochemical properties of 1,3-Dimethyl-1H-indazol-6-amine. It details a plausible

synthetic route and methods for its characterization. Notably, this compound is recognized as a

process-related impurity in the synthesis of Pazopanib, a multi-targeted tyrosine kinase

inhibitor. Consequently, this guide also explores the biological context of Pazopanib, focusing

on the key signaling pathways it inhibits, namely the Vascular Endothelial Growth Factor

Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit pathways.

This information is critical for researchers in drug development and quality control to

understand the profile of this impurity and its potential implications.

Molecular Structure and Formula
1,3-Dimethyl-1H-indazol-6-amine is a heterocyclic aromatic amine with a molecular formula of

C₉H₁₁N₃.[1][2][3] The molecule consists of a bicyclic indazole core, with methyl groups

substituted at the 1 and 3 positions of the indazole ring and an amine group at the 6th position.

The molecular skeleton is nearly planar.[4][5][6]
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Molecular Structure:

Table 1: Chemical Identifiers and Molecular Properties

Identifier Value Reference

IUPAC Name
1,3-dimethyl-1H-indazol-6-

amine
[2][3]

CAS Number 221681-92-1 [1][7]

Molecular Formula C₉H₁₁N₃ [1][2][3]

Molecular Weight 161.20 g/mol [1][2][3]

Canonical SMILES
CC1=NN(C)C2=C1C=C(C=C2)

N
[2][3]

InChI Key
VGABHBLCCIOEOZ-

UHFFFAOYSA-N
[2][3]

Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and predicted spectroscopic

properties of 1,3-Dimethyl-1H-indazol-6-amine.
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Table 2: Physicochemical Properties

Property Value Reference

Appearance Solid

Melting Point

Not explicitly reported, but

related indazoles have melting

points in the range of 90-

150°C

[8]

Boiling Point (Predicted) 335.9±22.0 °C

Solubility

Expected to be soluble in

organic solvents like DMSO

and methanol.

pKa (Predicted) 4.5 (most basic)

Table 3: Predicted Spectroscopic Data
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Spectroscopy Predicted Peaks and Interpretation

¹H NMR (DMSO-d₆)

- Aromatic protons (3H) in the range of δ 6.5-7.5

ppm. - NH₂ protons (2H) as a broad singlet

around δ 5.0 ppm. - N-CH₃ protons (3H) as a

singlet around δ 3.8-4.0 ppm. - C-CH₃ protons

(3H) as a singlet around δ 2.4-2.6 ppm.

¹³C NMR (DMSO-d₆)

- Aromatic carbons in the range of δ 100-150

ppm. - C-NH₂ carbon around δ 140-150 ppm. -

N-CH₃ carbon around δ 30-35 ppm. - C-CH₃

carbon around δ 10-15 ppm.

Infrared (IR)

- N-H stretching of the amine group around

3300-3500 cm⁻¹ (two bands). - C-H stretching of

aromatic and methyl groups around 2850-3100

cm⁻¹. - C=C stretching of the aromatic ring

around 1600-1450 cm⁻¹. - C-N stretching

around 1250-1350 cm⁻¹.

Mass Spectrometry (EI)

- Molecular ion peak [M]⁺ at m/z 161. -

Fragmentation patterns corresponding to the

loss of methyl and amine groups.

Experimental Protocols
Synthesis of 1,3-Dimethyl-1H-indazol-6-amine
A plausible and commonly employed synthetic route to 1,3-Dimethyl-1H-indazol-6-amine
involves the reduction of its nitro precursor, 1,3-Dimethyl-6-nitro-1H-indazole.[9] Catalytic

hydrogenation is a standard and efficient method for this transformation.

Reaction Scheme:

Experimental Procedure (Proposed):

Dissolution: In a round-bottom flask, dissolve 1,3-Dimethyl-6-nitro-1H-indazole (1.0 eq) in a

suitable solvent such as methanol or ethanol.
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Catalyst Addition: To this solution, add a catalytic amount of 10% Palladium on carbon (Pd/C)

(approximately 5-10 mol%).

Hydrogenation: The flask is then connected to a hydrogen source (e.g., a hydrogen balloon

or a Parr hydrogenator). The reaction mixture is stirred vigorously under a hydrogen

atmosphere at room temperature.

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC)

until the starting material is completely consumed.

Filtration: Upon completion, the reaction mixture is filtered through a pad of Celite® to

remove the Pd/C catalyst. The filter cake is washed with the same solvent to ensure

complete recovery of the product.

Concentration: The filtrate is concentrated under reduced pressure to remove the solvent.

Purification: The resulting crude product can be purified by column chromatography on silica

gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford

pure 1,3-Dimethyl-1H-indazol-6-amine.

Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆. Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.[10]

Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The

sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR)

accessory.[10]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray

ionization (ESI) is used to confirm the molecular weight and elemental composition of the

synthesized compound.[8]

Melting Point: The melting point is determined using a standard melting point apparatus.
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Purity Analysis: Purity is assessed by High-Performance Liquid Chromatography (HPLC)

using a suitable column and mobile phase.

Biological Context: An Impurity in Pazopanib
Synthesis and Relevant Signaling Pathways
1,3-Dimethyl-1H-indazol-6-amine is a known process-related impurity in the synthesis of

Pazopanib.[3] Pazopanib is a potent, oral, multi-targeted tyrosine kinase inhibitor used in the

treatment of renal cell carcinoma and soft tissue sarcoma.[1][11][12] It functions by inhibiting

key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, including

VEGFR, PDGFR, and c-Kit.[1][11][12] Understanding these pathways is crucial for

comprehending the mechanism of action of Pazopanib and the potential, though likely

uncharacterized, biological relevance of its impurities.

VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of

angiogenesis, the formation of new blood vessels.[5][13][14] This process is essential for tumor

growth and metastasis.[4] Pazopanib inhibits VEGFR-1, -2, and -3, thereby blocking the

downstream signaling cascade that leads to endothelial cell proliferation, migration, and

survival.[1][12]
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Caption: VEGFR Signaling Pathway Inhibition by Pazopanib.

PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cell

growth, proliferation, and differentiation.[15][16][17] In the context of cancer, it is involved in
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tumor growth and angiogenesis by promoting the proliferation of pericytes and stromal cells

that support the tumor microenvironment.[18] Pazopanib's inhibition of PDGFR-α and -β

disrupts these supportive interactions.[12]
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Caption: PDGFR Signaling Pathway Inhibition by Pazopanib.

c-Kit Signaling Pathway
The c-Kit receptor, also known as CD117, is a receptor tyrosine kinase that, upon binding to its

ligand Stem Cell Factor (SCF), activates downstream signaling pathways involved in cell

survival, proliferation, and differentiation.[19][20][21] Dysregulation of c-Kit signaling is

implicated in various cancers.[7] Pazopanib's inhibitory action on c-Kit contributes to its anti-

tumor activity.[12]
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Caption: c-Kit Signaling Pathway Inhibition by Pazopanib.
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Conclusion
1,3-Dimethyl-1H-indazol-6-amine is a well-characterized small molecule with a defined

molecular structure and predictable physicochemical properties. Its primary significance in the

field of drug development lies in its status as a process-related impurity of the anticancer drug

Pazopanib. While the intrinsic biological activity of this specific compound is not extensively

documented, its structural relationship to Pazopanib necessitates a thorough understanding of

its properties and the biological pathways targeted by the parent drug. This guide provides the

foundational knowledge required for researchers and scientists to synthesize, identify, and

evaluate 1,3-Dimethyl-1H-indazol-6-amine, particularly within the context of pharmaceutical

quality control and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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